前列腺素G2

描述

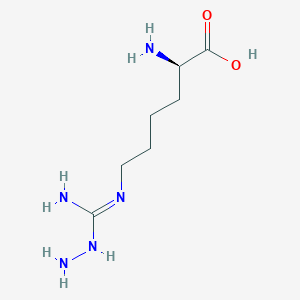

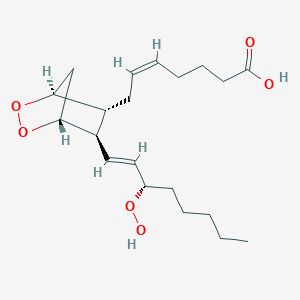

Prostaglandin G2 is an organic peroxide that belongs to the family of prostaglandins. These compounds are derived from fatty acids and play crucial roles in various physiological processes. Prostaglandin G2 is a key intermediate in the biosynthesis of other prostaglandins, particularly prostaglandin H2, through the action of the enzyme cyclooxygenase .

科学研究应用

前列腺素G2 在科学研究中有多种应用:

化学: 用作合成其他前列腺素和相关化合物的先驱。

生物学: 研究其在细胞信号传导和调节生理过程中的作用。

医学: 研究其潜在的治疗效果,特别是在炎症和心血管疾病方面。

工业: 用于生产药物以及作为药物开发中的研究工具.

作用机制

前列腺素G2 主要通过其转化为前列腺素H2 来发挥作用,后者作用于特定受体以介导各种生物反应。环氧合酶催化这种转化,产生的前列腺素H2 可以进一步转化为其他前列腺素,每种前列腺素都具有不同的生物活性。 这些化合物与 G 蛋白偶联受体相互作用,以调节炎症、血小板聚集和血管舒张等过程 .

类似化合物:

前列腺素H2: 直接源自this compound,具有相似的生物学功能。

前列腺素E2: 另一种前列腺素,在炎症和免疫反应中具有不同的作用。

前列腺素F2α: 参与生殖过程和平滑肌收缩.

独特性: this compound 由于其作为其他前列腺素生物合成中的关键中间体的作用而具有独特性。 它能够转化为各种具有生物活性的化合物,使其成为前列腺素途径中的关键分子 .

生化分析

Biochemical Properties

Prostaglandin G2 plays a crucial role in biochemical reactions. It is produced from arachidonic acid through a double oxygenation reaction, which requires the enzyme cyclooxygenase . This enzyme inserts two molecules of O2 into the C-H bonds of the substrate acid . In vertebrates, arachidonic acid is generally converted to prostaglandin G2 and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .

Cellular Effects

Prostaglandins, including prostaglandin G2, have profound effects observed in carcinogenesis . They are implicated in cancer development and progression . They bind to and activate G-protein-coupled receptors, leading to the initiation of divergent signaling cascades . These cascades mediate a variety of physiological functions, including tumor progression .

Molecular Mechanism

The molecular mechanism of prostaglandin G2 involves its conversion into prostaglandin H2, a process catalyzed by the enzyme cyclooxygenase . This conversion is a part of the prostaglandin synthesis pathway, which plays a crucial role in various physiological and pathophysiological processes .

Temporal Effects in Laboratory Settings

It is known that prostaglandins, including prostaglandin G2, are not stored but are synthesized and released as needed, and rapidly metabolized .

Dosage Effects in Animal Models

Prostaglandins, including prostaglandin G2, have been implicated in a number of physiological and pathophysiological processes in animal models .

Metabolic Pathways

Prostaglandin G2 is involved in the prostaglandin synthesis pathway . It is produced from arachidonic acid, which is converted to prostaglandin G2 and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .

Transport and Distribution

After synthesis, prostaglandins, including prostaglandin G2, are rapidly transported into the extracellular microenvironment by the prostaglandin transporter . This transporter is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

Cyclooxygenase, the enzyme that catalyzes the conversion of arachidonic acid to prostaglandin G2, has been shown to be regulated at both the transcriptional and posttranscriptional levels . This regulation could potentially impact the subcellular localization of prostaglandin G2.

准备方法

合成路线和反应条件: 前列腺素G2 合成自花生四烯酸,一种多不饱和脂肪酸。该合成涉及由环氧合酶 (COX) 催化的双重氧化反应。 该酶将两个氧分子插入花生四烯酸中,形成this compound 的特征性内过氧化物结构 .

工业生产方法: this compound 的工业生产通常涉及从生物来源中提取花生四烯酸,然后使用环氧合酶进行酶促转化。 该工艺经过优化,以确保产品的高产率和纯度,通常涉及色谱等纯化步骤 .

化学反应分析

反应类型: 前列腺素G2 经历各种化学反应,包括:

氧化: 通过环氧合酶的作用转化为前列腺素H2。

还原: 可以还原为具有不同官能团的其他前列腺素。

常见试剂和条件:

氧化: 需要分子氧和环氧合酶。

还原: 通常涉及还原剂,如硼氢化钠。

主要生成产物:

前列腺素H2: this compound 氧化形成的主要产物。

其他前列腺素: 根据具体反应,可以合成具有不同生物活性的各种前列腺素.

相似化合物的比较

Prostaglandin H2: Directly derived from prostaglandin G2 and shares similar biological functions.

Prostaglandin E2: Another prostaglandin with distinct roles in inflammation and immune response.

Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.

Uniqueness: Prostaglandin G2 is unique due to its role as a key intermediate in the biosynthesis of other prostaglandins. Its ability to be converted into various biologically active compounds makes it a crucial molecule in the prostaglandin pathway .

属性

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUKUZOVHSFKPH-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866229 | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51982-36-6 | |

| Record name | PGG2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PGG2 influence platelet function?

A1: PGG2 is a potent inducer of platelet aggregation and the platelet release reaction. This involves the release of adenosine diphosphate (ADP) and serotonin from platelet granules. [, , ] This effect is primarily mediated by ADP release, as inhibiting ADP's actions on platelets significantly diminishes PGG2-induced aggregation. [, , , ]

Q2: Does PGG2 directly aggregate platelets, or does it operate through the release of ADP?

A2: Research suggests that PGG2 primarily aggregates platelets indirectly by triggering the release of endogenous ADP from platelet granules. [, , ] Evidence supporting this includes the observation that PGG2's aggregating effect is inhibited by furosemide, a known competitive inhibitor of ADP-induced platelet aggregation. [, ]

Q3: What role does PGG2 play in individuals with storage pool deficiency (SPD)?

A3: In patients with SPD, a condition characterized by reduced platelet granule content, the aggregation response to PGG2 is often impaired. This impairment is particularly pronounced in individuals with dense granule deficiency (delta-SPD), where ADP levels are significantly reduced, and in those with both dense and alpha-granule deficiency (alpha delta-SPD). [] This further supports the role of granule-derived ADP in PGG2-mediated platelet aggregation.

Q4: Does PGG2 influence cyclic nucleotide levels in platelets?

A4: Yes, PGG2 has been shown to antagonize the increase in cyclic adenosine monophosphate (cAMP) levels typically induced by prostaglandin E1 (PGE1). [, ] This antagonistic effect appears to be mediated by the release of ADP, suggesting a potential mechanism by which PGG2 promotes platelet activation. [, ]

Q5: What is the molecular formula and weight of PGG2?

A5: The molecular formula of PGG2 is C20H32O6, and its molecular weight is 368.47 g/mol.

Q6: Is PGG2 a stable compound?

A7: PGG2 is highly unstable and short-lived, particularly in physiological conditions. Its half-life at 37°C is approximately 32 seconds. [] This inherent instability presents challenges for its direct use in therapeutic applications.

Q7: What is the primary enzymatic pathway for PGG2 metabolism?

A8: PGG2 is primarily metabolized through an enzymatic pathway involving prostaglandin endoperoxide H synthase (PGHS), specifically its peroxidase activity. This enzyme facilitates the reduction of PGG2 to prostaglandin H2 (PGH2). [, , ]

Q8: Are there alternative enzymatic pathways for PGG2 metabolism?

A9: While the primary pathway involves reduction to PGH2, evidence suggests alternative enzymatic pathways for PGG2 conversion to prostaglandins. One such pathway involves the formation of 15-hydroperoxy prostaglandins, which can subsequently be reduced to other prostaglandins like PGE2. []

Q9: How do reducing agents influence the chemical and enzymatic transformations of PGG2?

A10: The presence of reducing agents can significantly impact PGG2's fate. For instance, reduced glutathione has been shown to stimulate the enzymatic transformation of PGG2 to prostaglandins, primarily yielding PGE2. [] In contrast, hydroquinone and mercaptoethanol promote the chemical reduction of PGG2 to PGF2α, highlighting the importance of the chemical environment in directing PGG2 metabolism. []

Q10: Can PGG2 itself be considered a substrate for enzymatic reactions?

A11: Yes, PGG2 acts as a hydroperoxide substrate for the peroxidase activity of PGHS, driving its own conversion to PGH2. [] This peroxidase activity is not limited to PGG2; it can utilize other hydroperoxides, albeit with varying efficiencies. For example, 15-hydroperoxyeicosatetraenoic acid exhibits comparable activity to PGG2, whereas hydrogen peroxide, cumene hydroperoxide, and tert-butyl hydroperoxide demonstrate significantly lower substrate activities. []

Q11: Have computational methods been employed to study PGG2 interactions?

A12: Yes, computational approaches, including docking calculations and molecular dynamics simulations, have provided valuable insights into the binding of PGG2 to the peroxidase site of PGHS-1. These studies have highlighted key interactions, such as the hydrogen bond network involving the PGG2 15-hydroperoxide group with His207, Gln203, and a water molecule, as well as the salt bridges formed by its carboxylate group with Lys215 and Lys222. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)